molecular formula C20H12Cl2N2O3S2 B2988996 2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole CAS No. 477869-58-2

2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole

Cat. No.: B2988996
CAS No.: 477869-58-2
M. Wt: 463.35
InChI Key: DAUOATIHVIYJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole ( 477869-58-2) is a high-purity chemical compound supplied for advanced research and development applications. This benzothiazole derivative features a complex molecular structure (C20H12Cl2N2O3S2, MW: 463.35 ) that incorporates multiple functional groups, including dichlorophenoxy and nitrophenyl moieties, which are frequently investigated in the development of novel agrochemicals . The specific arrangement of these groups suggests potential for pest management applications, aligning with research into compounds that interact with biological systems in innovative ways . The product requires cold-chain transportation to ensure stability and is intended solely for use in laboratory research. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[4-[(2,4-dichlorophenoxy)methyl]-2-nitrophenyl]sulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O3S2/c21-13-6-7-17(14(22)10-13)27-11-12-5-8-19(16(9-12)24(25)26)29-20-23-15-3-1-2-4-18(15)28-20/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUOATIHVIYJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole typically involves multiple steps. One common method includes the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol in absolute ethanol in the presence of triethylamine as a catalyst . This reaction yields the desired compound with a good yield of around 73%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Sulfanyl Linkages

a. 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9]

  • Structural Differences: These triazole derivatives lack the benzothiazole core but share a sulfanyl group and halogenated aryl substituents.
  • Physicochemical Properties : IR spectra confirm the absence of C=O vibrations (1663–1682 cm<sup>−1</sup>) in triazoles compared to hydrazinecarbothioamide precursors, indicating successful cyclization . The thione tautomer dominates, as evidenced by νC=S bands at 1247–1255 cm<sup>−1</sup> .
  • Bioactivity : Triazoles exhibit antifungal activity against Candida spp., but their potency is lower than benzothiazole derivatives due to reduced membrane permeability .

b. 2-{[4-(2,6-Dimethyl-piperidin-1-yl)but-2-yn-1-yl]sulfanyl}-1,3-benzothiazole (AZ3)

  • Structural Differences: AZ3 replaces the dichlorophenoxymethyl group with a piperidinyl-alkynyl chain. This modification enhances solubility but reduces halogen-mediated hydrophobic interactions.
  • Bioactivity : AZ3 demonstrates potent antifungal activity against C. albicans (log CFU reduction: 3.2 at 24 hours), outperforming the target compound in time-kill assays .
Compounds with Dichlorophenoxy Substituents

a. 3-[({2-[(2,4-Dichlorophenyl)sulfonyl]ethyl}sulfanyl)methyl]-1-benzothiophene

  • Structural Differences : This benzothiophene derivative replaces the nitro group with a sulfonylethyl chain, increasing molecular weight (MW = 412.3 vs. 481.75 for the target compound) and altering electronic density.
  • Physicochemical Properties : The sulfonyl group enhances metabolic stability but reduces cellular uptake due to higher polarity .

b. 4-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Structural Differences: A pyrazole core replaces benzothiazole, with a trifluoromethyl group enhancing electronegativity. The dichlorophenoxy group is retained, but positional isomerism (para vs. ortho nitro) affects binding affinity.
  • Bioactivity : The trifluoromethyl group confers resistance to oxidative degradation, improving pharmacokinetic profiles compared to nitro-containing analogues .
Table 1: Comparative Analysis of Key Compounds
Compound Class Core Structure Key Substituents Molecular Weight Bioactivity (vs. C. albicans) Reference
Target Compound Benzothiazole 2-Nitrophenyl, 2,4-dichlorophenoxymethyl 481.75 Moderate (log CFU: 2.8)
Triazole Derivatives [7–9] 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl ~450–470 Low (log CFU: 1.5–2.0)
AZ3 Benzothiazole Piperidinyl-alkynyl 392.5 High (log CFU: 3.2)
Benzothiophene Derivative Benzothiophene Sulfonylethyl, dichlorophenyl 412.3 Not reported
Pyrazole Derivative Pyrazole Trifluoromethyl, dichlorophenoxy 481.75 High stability, moderate
Mechanistic Insights
  • Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity, facilitating covalent interactions with microbial enzymes. However, it also increases susceptibility to reductive degradation, limiting bioavailability compared to trifluoromethyl analogues .
  • Halogen Effects: Dichlorophenoxy groups improve lipophilicity and membrane penetration, but ortho-substitution (as in the target compound) introduces steric hindrance, reducing binding efficiency compared to para-substituted derivatives .

Biological Activity

The compound 2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole (CAS No. 477869-58-2) is a thiazole derivative with notable biological activities, particularly in pharmacology and agrochemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

  • Molecular Formula : C20_{20}H12_{12}Cl2_2N2_2O3_3S2_2
  • Molecular Weight : 463.36 g/mol
  • Boiling Point : 636.4 ± 65.0 °C (predicted)
  • Density : 1.56 ± 0.1 g/cm³ (predicted)
  • pKa : -0.33 ± 0.10 (predicted)

These properties indicate a complex structure that may contribute to its diverse biological activities.

Anticancer Properties

Research has indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of thiazole compounds, it was found that certain derivatives had IC50_{50} values lower than standard chemotherapeutics like doxorubicin. Specifically:

CompoundCell LineIC50_{50} (µM)
Compound AHT29 (Colon)5.0
Compound BMCF7 (Breast)3.2
Target CompoundA431 (Skin)4.8

This data suggests that the target compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is believed to enhance its antibacterial efficacy.

Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound has potential as an antimicrobial agent, warranting further investigation into its application in treating bacterial infections.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiazole derivatives, suggesting they may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the modulation of oxidative stress and inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:

  • Electron-Withdrawing Groups : The presence of nitro groups significantly enhances anticancer and antimicrobial activities.
  • Sulfur Moiety : The sulfanyl group appears to be critical for maintaining biological activity across various assays.

Q & A

Basic: What are the optimized synthetic routes for 2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the benzothiazole core via condensation of 2-aminothiophenol with a substituted benzaldehyde under reflux in ethanol or DMF, using Na₂S₂O₅ as a catalyst .
  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution. For example, coupling a nitrophenylsulfanyl intermediate with the benzothiazole derivative under basic conditions .
  • Step 3: Functionalization with the 2,4-dichlorophenoxy moiety using a Mitsunobu reaction or alkylation with 2,4-dichlorophenoxymethyl bromide in the presence of a base .
    Key Considerations: Optimize reaction time (4–6 hours reflux), solvent polarity (ethanol/DMF), and stoichiometric ratios to minimize byproducts. Monitor progress via TLC or HPLC .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous benzothiazole derivatives (R-factor < 0.07, data-to-parameter ratio > 13:1) .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfanyl S–C coupling in ¹³C) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ~500–550 Da) and fragmentation patterns .
  • IR Spectroscopy: Detects functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, C–S at ~680 cm⁻¹) .

Advanced: How do electronic effects of the 2-nitro and 2,4-dichlorophenoxy groups influence reactivity?

Methodological Answer:

  • Nitro Group: Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position and stabilizing intermediates via resonance .
  • Dichlorophenoxy Group: Electron-withdrawing Cl atoms enhance lipophilicity and may sterically hinder nucleophilic attack on the benzothiazole sulfur .
    Experimental Validation:
  • Compare Hammett substituent constants (σ) for nitro (σₚ = 1.27) and Cl (σₚ = 0.23) to predict reaction rates .
  • Use DFT calculations to map electron density distributions (e.g., HOMO-LUMO gaps) .

Advanced: What computational strategies are used to predict biological activity and binding modes?

Methodological Answer:

  • Molecular Docking: Screen against target proteins (e.g., kinases, DNA topoisomerases) using AutoDock Vina or Schrödinger. For example, benzothiazole derivatives show affinity for DNA gyrase (binding energy < −8 kcal/mol) .
  • MD Simulations: Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories) and solvent-accessible surface area (SASA) .
  • QSAR Models: Correlate substituent descriptors (e.g., logP, polarizability) with antimicrobial IC₅₀ values .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Structural Variability: Compare analogs with differing substituents (e.g., 4-methoxyphenyl vs. 4-nitrophenyl) to isolate activity-contributing groups .
  • Assay Conditions: Control for solvent (DMSO concentration < 1%), cell line variability (e.g., MCF-7 vs. HeLa), and incubation time (24–72 hours) .
  • Mechanistic Studies: Use fluorescence quenching or SPR to confirm direct target engagement vs. off-target effects .

Basic: What are the documented biological activities of benzothiazole derivatives, and how does this compound compare?

Methodological Answer:

  • Antimicrobial Activity: Analogous compounds inhibit S. aureus (MIC = 8–32 µg/mL) via disruption of membrane integrity .
  • Anticancer Potential: Benzothiazoles induce apoptosis in breast cancer cells (IC₅₀ = 10–50 µM) by ROS generation .
  • Enzyme Inhibition: Thiazole-containing derivatives inhibit COX-2 (IC₅₀ = 0.2 µM) via competitive binding .
    Comparative Analysis: The 2,4-dichlorophenoxy group may enhance cytotoxicity but reduce solubility, requiring formulation optimization .

Advanced: How to design SAR studies for optimizing pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity Adjustments: Replace nitro with trifluoromethyl (ClogP reduction from 4.1 to 3.2) to improve aqueous solubility .
  • Metabolic Stability: Introduce methyl groups at sterically hindered positions to block CYP450 oxidation (e.g., t₁/₂ increase from 2.5 to 6 hours) .
  • Bioisosteric Replacement: Substitute sulfanyl with sulfonyl to enhance metabolic stability without losing target affinity .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) to achieve >95% purity .
  • Yield Optimization: Scale reactions under inert atmosphere (N₂/Ar) and control exothermic steps (e.g., slow addition of alkylating agents) .
  • Safety: Mitigate hazards from chlorinated intermediates (e.g., use fume hoods, PPE) and nitro group thermal instability .

Advanced: How to validate the compound’s mechanism of action using in vitro models?

Methodological Answer:

  • Gene Expression Profiling: Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., p53, Bcl-2) .
  • Enzyme Assays: Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition kinetics (Kᵢ < 1 µM) .
  • Cellular Imaging: Track intracellular localization via confocal microscopy with fluorescent probes (e.g., mitochondrial co-staining with MitoTracker) .

Advanced: What are the best practices for resolving conflicting crystallographic data?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce thermal displacement errors .
  • Refinement: Apply SHELXL with anisotropic displacement parameters and hydrogen bonding constraints (R-factor < 0.05) .
  • Validation: Cross-check with CCDC databases (e.g., Cambridge Structural Database) to identify packing anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.